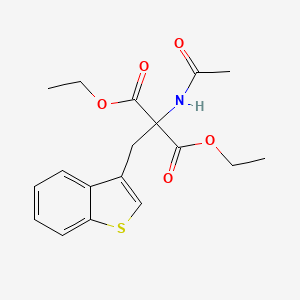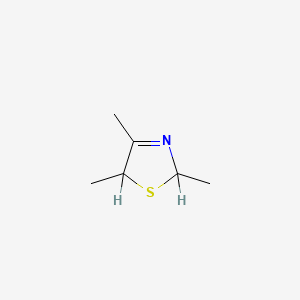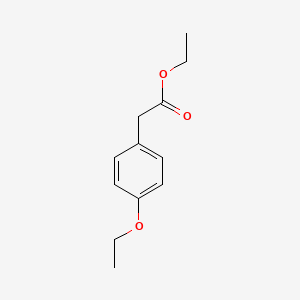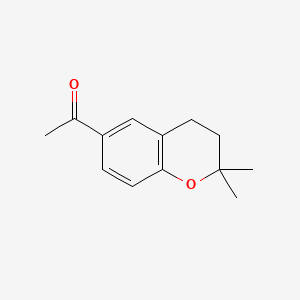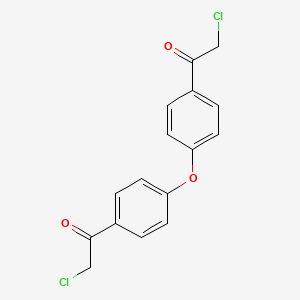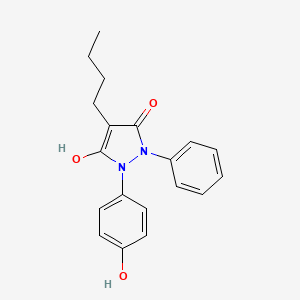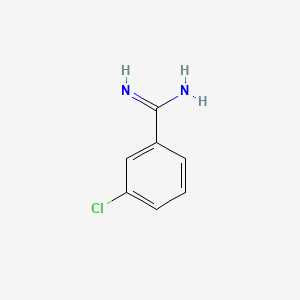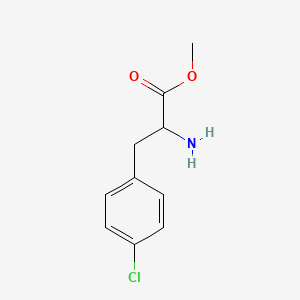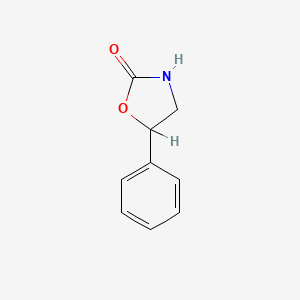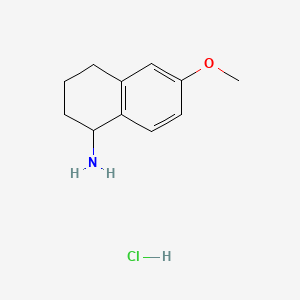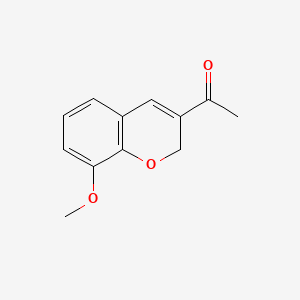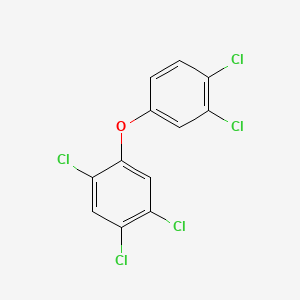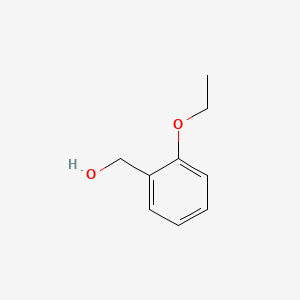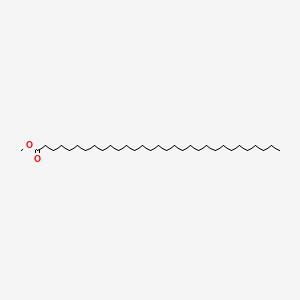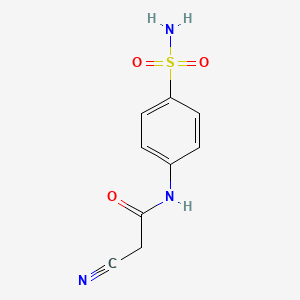
2-cyano-N-(4-sulfamoylphenyl)acetamide
説明
2-Cyano-N-(4-sulfamoylphenyl)acetamide is a chemical compound with the molecular formula C9H9N3O3S . It has an average mass of 239.251 Da and a monoisotopic mass of 239.036469 Da . This compound is also known by its IUPAC name, N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide .
Synthesis Analysis
The synthesis of 2-cyano-N-(4-sulfamoylphenyl)acetamide can be achieved through several methods. One of the most common methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular structure of 2-cyano-N-(4-sulfamoylphenyl)acetamide consists of a cyano group (-CN), a sulfamoyl group (-SO2NH2), and a phenyl group (C6H5) attached to an acetamide group (CH3CONH2) . The InChI code for this compound is 1S/C9H9N3O3S/c10-6-5-9(13)12-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5H2,(H,12,13)(H2,11,14,15) .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives, such as 2-cyano-N-(4-sulfamoylphenyl)acetamide, are considered one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
2-Cyano-N-(4-sulfamoylphenyl)acetamide is a powder that is stored at room temperature . It has a melting point of 215-216 degrees Celsius .科学的研究の応用
Synthon in Heterocyclic Synthesis
2-Cyano-N-(4-sulfamoylphenyl)acetamide has been extensively researched as a versatile building block in heterocyclic synthesis. It is particularly valuable for the synthesis of polyfunctionalized heterocyclic compounds. This compound demonstrates significant reactivity, making it an essential synthon in various chemical reactions (Gouda, 2014).
Antimicrobial Agent Development
Research has explored the use of 2-cyano-N-(4-sulfamoylphenyl)acetamide in the development of novel antimicrobial agents. For example, it has been used in synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety, which have shown promise as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticancer Research
Several studies have investigated the potential of derivatives of 2-cyano-N-(4-sulfamoylphenyl)acetamide in anticancer research. For instance, its derivatives have been tested for cytotoxic activity against various cancer cell lines, revealing some compounds with significant potential (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Anti-Inflammatory and Antipyretic Studies
This compound has also been explored for its anti-inflammatory and antipyretic properties. Studies have synthesized novel 2(1H)-pyridone molecules using 2-cyano-N-(4-hydroxyphenyl)acetamide, a related compound, which displayed promising results in in-vitro and in-vivo examinations for anti-inflammatory and antipyretic characteristics (Fayed, Bayoumi, Saleh, Ezz Al-Arab, & Ammar, 2021).
Genotoxic Impurity Synthesis
In pharmaceutical chemistry, 2-cyano-N-(4-sulfamoylphenyl)acetamide is used in the synthesis of genotoxic impurities, such as in the production of Escitalopram Oxalate. Research includes developing methods to synthesize these impurities and quantify their presence in pharmaceutical compounds (Katta, Rao, Mosesbabu, Rao, Malati, & Sasikala, 2017).
特性
IUPAC Name |
2-cyano-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c10-6-5-9(13)12-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5H2,(H,12,13)(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSWUJWQROLSRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC#N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368234 | |
| Record name | 2-Cyano-N-(4-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(4-sulfamoylphenyl)acetamide | |
CAS RN |
32933-40-7 | |
| Record name | 2-Cyano-N-(4-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



